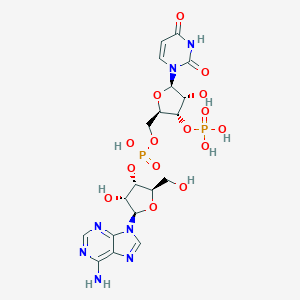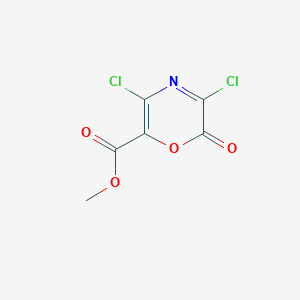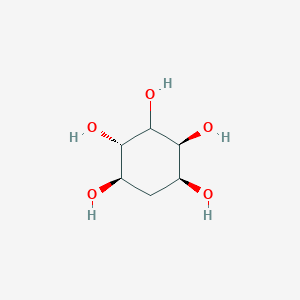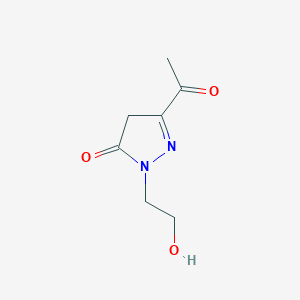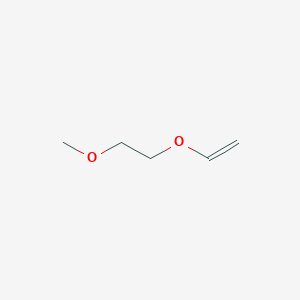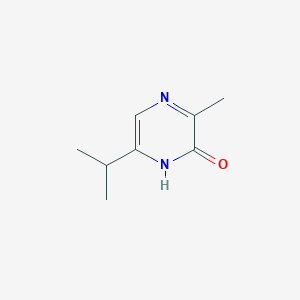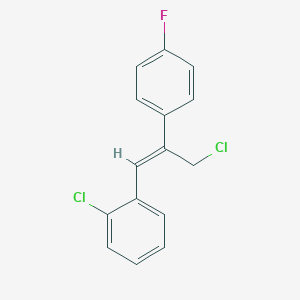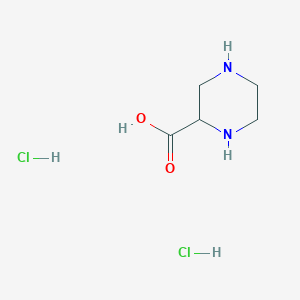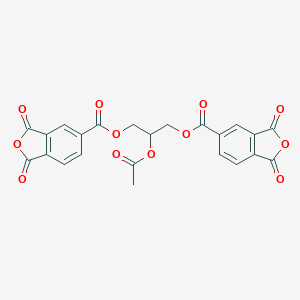
Pancixanthone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pancixanthone A is a xanthone that can be isolated from Garcinia vieillardii . It has been found to have antimalarial activity against chloroquino-resistant strains of Plasmodium falciparum with an IC50 of 1.6 μg/mL . It also shows significant antileishmanial activity against the promastigote forms of Leishmania mexicana and L. infantum .
Molecular Structure Analysis
This compound has a molecular weight of 312.32 and a formula of C18H16O5 . Its SMILES representation is O=C1C2=C (OC3=C1C=CC=C3O)C (C © ©C=C)=C (O)C=C2O .Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 312.32 and a formula of C18H16O5 .Wissenschaftliche Forschungsanwendungen
Novel Xanthones and Their Properties
- Pancixanthone A, a xanthone isolated from Calophyllum panciflorum, has been studied for its unique chemical structure and potential biological activities. The discovery of this compound alongside other xanthones provides insight into the diverse chemical constituents of the Calophyllum species and their potential applications in pharmaceutical research (Ito, Miyamoto, Rao, & Furukawa, 1996).
Antimalarial Properties
- Research on this compound has revealed its potential antimalarial activity. The evaluation of various xanthones, including this compound, against chloroquino-resistant strains of Plasmodium falciparum suggests a role in antimalarial therapy. This insight is crucial for developing new therapeutic agents against malaria, a significant global health challenge (Hay et al., 2004).
Antileishmanial Effects
- This compound has been identified as having significant antileishmanial activity. Isolated from Garcinia vieillardii, this compound demonstrated effectiveness against Leishmania species, which cause leishmaniasis. Such findings are important for developing new treatments for leishmaniasis, particularly in regions where the disease is endemic (Hay et al., 2008).
Inhibitory Effects on Pancreatic Lipase and Fat Accumulation
- Studies have shown that this compound exhibits inhibitory effects on pancreatic lipase and reduces fat accumulation in liver cells. This property suggests potential applications in treating metabolic diseases, including obesity and related disorders (Jo et al., 2019).
Wirkmechanismus
Pancixanthone A has been found to have antimalarial activity against chloroquino-resistant strains of Plasmodium falciparum . It also shows significant antileishmanial activity against the promastigote forms of Leishmania mexicana and L. infantum . The specific mechanisms of action are not provided in the search results.
Eigenschaften
IUPAC Name |
1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-4-18(2,3)14-12(21)8-11(20)13-15(22)9-6-5-7-10(19)16(9)23-17(13)14/h4-8,19-21H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPYKPQUXNWIPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



